molecular formula C29H34N2O6 B12705166 (4-(Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium CAS No. 93777-27-6

(4-(Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium

Cat. No.: B12705166
CAS No.: 93777-27-6
M. Wt: 506.6 g/mol
InChI Key: BRZTVPLBBCSZPW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name 4-(bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium provides a precise blueprint of the molecule’s architecture. Breaking this down:

  • Core structure : A 2,5-cyclohexadien-1-ylidene ring system serves as the central scaffold. The "ylidene" designation indicates a dehydrogenated cyclohexadiene with conjugated double bonds.
  • Substituents : Two 3-(carboxymethyl)-4-ethoxyphenyl groups are attached via a methylene bridge (bis denotes two identical substituents). Each phenyl ring contains a carboxymethyl (-CH2COOH) group at the 3-position and an ethoxy (-OCH2CH3) group at the 4-position.
  • Cationic moiety : A dimethylammonium group (-N+(CH3)2) is bonded to the cyclohexadienylidene core, conferring a permanent positive charge characteristic of quaternary ammonium compounds.

The molecular formula can be deduced as C32H38N2O6+ , accounting for the cyclohexadienylidene (C6H6), two 3-(carboxymethyl)-4-ethoxyphenyl groups (2 × C11H13O4), and the dimethylammonium group (C2H6N+). The conjugated π-system spanning the cyclohexadienylidene and phenyl groups suggests potential optical properties, such as absorption in the visible spectrum, analogous to triphenylmethane dyes like malachite green.

Properties

CAS No.

93777-27-6

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

2-[5-[[3-(carboxylatomethyl)-4-ethoxyphenyl]-(4,4-diethylpyrazine-1,4-diium-1-ylidene)methyl]-2-ethoxyphenyl]acetate

InChI

InChI=1S/C29H34N2O6/c1-5-31(6-2)15-13-30(14-16-31)29(21-9-11-25(36-7-3)23(17-21)19-27(32)33)22-10-12-26(37-8-4)24(18-22)20-28(34)35/h9-18H,5-8,19-20H2,1-4H3

InChI Key

BRZTVPLBBCSZPW-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(C=C[N+](=C(C2=CC(=C(C=C2)OCC)CC(=O)[O-])C3=CC(=C(C=C3)OCC)CC(=O)[O-])C=C1)CC

Origin of Product

United States

Biological Activity

The compound (4-(Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and other relevant biological effects.

  • Molecular Formula: C29H34N2O6
  • Molecular Weight: 506.591 g/mol
  • CAS Number: 93777-27-6
  • InChI Key: BRZTVPLBBCSZPW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on microbial growth.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds to inhibit cancer cell growth. Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215.2Induction of apoptosis
Huh712.8Cell cycle arrest in S phase
MCF-718.5Inhibition of proliferation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial properties of the compound have also been a focus of research. It has shown effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2225
Escherichia coli1850
Pseudomonas aeruginosa2030

Note: Zone of inhibition is measured in millimeters and indicates the effectiveness of the compound against bacterial growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.

Case Studies

  • Case Study on HepG2 Cells:
    • A study investigated the effects of the compound on HepG2 liver cancer cells using the MTT assay.
    • Results indicated a dose-dependent increase in cytotoxicity, with notable induction of apoptosis confirmed via flow cytometry.
  • Antimicrobial Efficacy:
    • Another study evaluated the compound's effect on various pathogenic bacteria.
    • The results showed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The optimal mobile phase consists of acetonitrile, water, and phosphoric acid. For applications requiring Mass-Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.

Key Features :

  • Scalability : The method is scalable for preparative separation.
  • Efficiency : Utilizes smaller 3 µm particle columns for faster Ultra-Performance Liquid Chromatography (UPLC) applications.
  • Application in Pharmacokinetics : Suitable for isolating impurities and studying the pharmacokinetics of the compound .

Case Study 1: Pharmacokinetic Studies

In a study aimed at understanding the pharmacokinetics of related compounds, it was found that similar structures exhibit significant binding affinities to serotonin transporters (SERT). This suggests that (4-(Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium could potentially interact with neurotransmitter systems, making it a candidate for further research in neuropharmacology .

Case Study 2: Isolation and Purification Techniques

Research has demonstrated that the compound can be utilized in various isolation techniques where its unique structural properties allow for effective separation from complex mixtures. This has implications not only in pharmaceuticals but also in environmental chemistry where it can aid in the detection and removal of pollutants .

Environmental Applications

The biodegradability and environmental impact of such compounds are critical areas of research. Studies have indicated that compounds with similar structural motifs exhibit varying degrees of biodegradability, which is essential for assessing their environmental risks. Understanding these properties can guide the development of safer chemical processes and products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogous structures from the literature:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound 3-(carboxymethyl)-4-ethoxy, dimethylammonium ~650.7* Potential ion-exchange, optical materials
Tris[4-(dimethylamino)phenyl]methylium 4-dimethylaminophenyl ~451.6 Electrochromic materials, redox-active dyes
3-[(Ethyl...methylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium Ethyl, sulphonatobenzyl ~850.9* Surfactants, sulfonated dye intermediates
4'-Diethylamino-2-hydroxybenzaldehyde Diethylamino, hydroxy, aldehyde ~207.3 Fluorescent probes, pH-sensitive dyes

*Calculated based on molecular formulas.

Electronic and Solubility Properties

  • Conjugation and Charge: The target compound’s extended π-conjugation and cationic dimethylammonium group enhance its polarizability, distinguishing it from neutral analogues like 4'-diethylamino-2-hydroxybenzaldehyde . Its charged nature may improve solubility in polar solvents compared to non-ionic derivatives.
  • Substituent Effects : The carboxymethyl groups introduce acidity (pKa ~2–4), enabling pH-dependent solubility, whereas sulphonated analogues exhibit higher aqueous solubility due to strong sulfonate (-SO₃⁻) ionization .

Research Findings and Data

Computational Similarity Analysis

Using Tanimoto coefficient-based methods , the target compound shares ~60% structural similarity with tris(dimethylaminophenyl)methylium (common cyclohexadienylidene core) but diverges in functional group topology. Dissimilarity with sulphonated derivatives exceeds 75%, highlighting the impact of carboxylate vs. sulfonate groups.

Experimental Observations

  • Stability : The ethoxy groups in the target compound reduce hydrolytic degradation compared to esters, as observed in related methoxy-substituted dyes .
  • Synthetic Challenges : The steric hindrance from bis(3-(carboxymethyl)phenyl) groups complicates crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .

Preparation Methods

Synthesis of Substituted Phenyl Precursors

  • Carboxymethylation : Introduction of carboxymethyl groups (-CH2COOH) on the phenyl ring is typically performed by reaction of phenol or phenol derivatives with chloroacetic acid under basic conditions, yielding 3-(carboxymethyl)-4-ethoxyphenyl intermediates.

  • Ethoxylation : The ethoxy substituent (-OCH2CH3) is introduced via alkylation of phenolic hydroxyl groups using ethyl halides or via direct electrophilic substitution with ethylating agents.

Formation of Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene Intermediate

  • This intermediate is formed by condensation of two equivalents of the substituted phenyl aldehyde or ketone derivatives with a suitable methylene donor under basic or acidic catalysis. The reaction conditions are optimized to favor the formation of the methylene bridge linking the two aromatic rings.

Cyclohexadienylidene Ring Formation

  • The cyclohexadienylidene core is constructed by cyclization of the bis(aryl)methylene intermediate with dienone or cyclohexadienone derivatives. This step may involve acid or base catalysis to promote ring closure and formation of the conjugated cyclohexadienylidene system.

Quaternization to Form the Dimethylammonium Salt

  • The final quaternary ammonium salt is synthesized by alkylation of a tertiary amine precursor with a suitable alkyl halide or alkylating agent. For example, dimethylamine derivatives are reacted with the bis(aryl)methylene cyclohexadienylidene intermediate under controlled conditions to yield the quaternary ammonium compound.

  • This quaternization reaction is typically carried out in polar solvents such as acetonitrile or water, sometimes with heating to accelerate the reaction.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is employed for purification and analysis of the compound and its impurities.

  • Mass Spectrometry (MS) : Used to confirm molecular weight and purity.

  • Crystallization and Chromatography : Preparative chromatography and crystallization techniques are used to isolate the pure quaternary ammonium salt.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
1 Carboxymethylation & Ethoxylation Phenol derivatives, chloroacetic acid, ethyl halides, base Substituted phenyl intermediates
2 Condensation (Knoevenagel-type) Substituted phenyl aldehydes/ketones, base/acid catalyst Bis(3-(carboxymethyl)-4-ethoxyphenyl)methylene intermediate
3 Cyclization Dienone/cyclohexadienone derivatives, acid/base catalyst Cyclohexadienylidene core formation
4 Quaternization (Alkylation) Tertiary amine precursor, alkyl halide, polar solvent Formation of dimethylammonium salt

Research Findings and Notes

  • The quaternization step is critical for the biological and chemical properties of the compound, as the quaternary ammonium center imparts cationic character essential for applications such as antimicrobial activity and chromatographic behavior.

  • The use of phosphoric acid in HPLC mobile phases is common for this compound, but for mass spectrometry compatibility, formic acid is preferred.

  • The synthetic route is scalable and adaptable for preparative isolation of impurities, indicating robustness for industrial or research-scale synthesis.

  • The compound’s molecular formula is C29H34N2O6 with a molecular weight of approximately 506.6 g/mol.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the electronic and structural properties of this compound?

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Factorial Design : Apply a 2k^k factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example:
FactorLow Level (-1)High Level (+1)
Temp.60°C80°C
Solvent (EtOH:H2_2O)1:13:1
Catalyst (mol%)5%10%
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in H2_2O/ACN) to isolate isomers.
  • Reference : Experimental optimization strategies are supported by factorial design principles .

Advanced Research Questions

Q. How can computational modeling predict the solvation behavior and stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to simulate solvation shells and protonation states. Parameterize force fields using DFT-derived charges.
  • pH-Dependent Stability : Calculate pKa values via quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to predict protonation sites.
  • Example Simulation Parameters :
ParameterValue
SolventH2_2O
Temperature298 K
Simulation Time50 ns
  • Reference : AI-driven simulations for chemical systems are discussed in .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR/UV-Vis data with structurally analogous compounds (e.g., methyl green derivatives) to identify anomalies.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled ethoxy groups to clarify ambiguous NMR signals.
  • Advanced Techniques : Use EPR spectroscopy to detect paramagnetic intermediates formed during synthesis or degradation.
  • Reference : Contradiction analysis aligns with literature review frameworks for unresolved spectral assignments .

Q. How does the carboxymethyl group influence the compound’s reactivity in aqueous environments?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates via LC-MS under controlled pH (e.g., pH 3–9). Plot rate constants (kobsk_{\text{obs}}) vs. pH to identify degradation pathways.
  • Chelation Effects : Test interactions with divalent cations (e.g., Ca2+^{2+}, Mg2+^{2+}) using ITC (Isothermal Titration Calorimetry).
  • Example Data :
pHkobsk_{\text{obs}} (h1^{-1})
30.002
70.015
90.120
  • Reference : Reactivity studies are guided by safety data for carboxymethyl-containing dyes .

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